4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the butanoic acid moiety: This can be done through a coupling reaction, such as the Suzuki–Miyaura coupling, using a suitable boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups using suitable reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Alkyl or aryl halides and strong bases.
Coupling Reactions: Boronic acid derivatives and palladium catalysts.
Major Products Formed
Reduction: 4-(3-cyclopropyl-5-amino-1H-pyrazol-1-yl)butanoic acid.
Substitution: Various alkyl or aryl derivatives of the original compound.
Coupling: Complex molecules with extended conjugation or functional groups.
Scientific Research Applications
4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving pyrazole-containing compounds.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropyl and butanoic acid moieties can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-nitro-1H-pyrazol-1-yl)butanoic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid: Lacks the nitro group, which may influence its redox properties and applications.
Uniqueness
4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the cyclopropyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and reactivity patterns that are not observed in similar compounds .
Properties
Molecular Formula |
C10H13N3O4 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-(3-cyclopropyl-5-nitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13N3O4/c14-10(15)2-1-5-12-9(13(16)17)6-8(11-12)7-3-4-7/h6-7H,1-5H2,(H,14,15) |
InChI Key |
BRPAONYIBNIMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)[N+](=O)[O-])CCCC(=O)O |
Origin of Product |
United States |
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